Product packaging for Methyl 4-(1-hydroxypropan-2-yl)benzoate(Cat. No.:)

Methyl 4-(1-hydroxypropan-2-yl)benzoate

Cat. No.: B11902197
M. Wt: 194.23 g/mol
InChI Key: GJTFOQAALQGXQP-UHFFFAOYSA-N
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Description

Methyl 4-(1-hydroxypropan-2-yl)benzoate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B11902197 Methyl 4-(1-hydroxypropan-2-yl)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 4-(1-hydroxypropan-2-yl)benzoate

InChI

InChI=1S/C11H14O3/c1-8(7-12)9-3-5-10(6-4-9)11(13)14-2/h3-6,8,12H,7H2,1-2H3

InChI Key

GJTFOQAALQGXQP-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Synthetic Strategies and Methodologies for Methyl 4 1 Hydroxypropan 2 Yl Benzoate

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of Methyl 4-(1-hydroxypropan-2-yl)benzoate reveals several potential synthetic pathways. The primary disconnections can be made at the ester linkage and the carbon-carbon bond connecting the propan-2-yl group to the aromatic ring.

Disconnecting the ester bond first suggests a straightforward Fischer-Speier esterification. This approach identifies 4-(1-hydroxypropan-2-yl)benzoic acid and methanol (B129727) as the immediate precursors. This is a common and often efficient method for ester formation.

Alternatively, disconnecting the C-C bond between the aromatic ring and the aliphatic side chain points to more complex but versatile strategies. This disconnection leads to two main precursor pairs:

A nucleophilic propyl or propan-2-yl equivalent and a suitably functionalized methyl benzoate (B1203000) electrophile. For instance, an organometallic reagent like a Grignard or organolithium species derived from 2-bromopropane (B125204) could react with a methyl 4-formylbenzoate (B8722198) or a related electrophile.

An electrophilic source for the propan-2-yl group and a nucleophilic methyl benzoate derivative. This could involve a Friedel-Crafts type reaction.

Based on this analysis, the key precursors for the synthesis of this compound can be identified as:

4-(1-hydroxypropan-2-yl)benzoic acid

Methanol

Methyl 4-formylbenzoate

2-halopropane (e.g., 2-bromopropane or 2-chloropropane)

Propanoyl chloride or propionic anhydride (B1165640)

Methyl 4-bromobenzoate (B14158574)

The choice of precursors will ultimately depend on the selected synthetic route, considering factors like commercial availability, cost, and the efficiency of the subsequent chemical transformations.

Development and Optimization of Novel Synthetic Routes

The synthesis of this compound can be approached through several routes, each with its own set of advantages and challenges. The development and optimization of these routes are crucial for achieving efficient and scalable production.

Esterification Reactions for Methyl Benzoate Moiety Formation

The formation of the methyl ester is a critical step. The most common method is the Fischer-Speier esterification, which involves reacting the corresponding carboxylic acid with methanol in the presence of an acid catalyst. organic-chemistry.org

Reaction: 4-(1-hydroxypropan-2-yl)benzoic acid + Methanol ⇌ this compound + Water

To drive this equilibrium-limited reaction towards the product, an excess of methanol is typically used, and a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is employed. organic-chemistry.orgacs.org The removal of water as it is formed, for instance by azeotropic distillation with a suitable solvent like toluene, can also significantly increase the yield. chemrxiv.org

Microwave-assisted esterification has emerged as a rapid and efficient alternative to conventional heating, often leading to shorter reaction times and improved yields. acs.org For sterically hindered or electronically deactivated benzoic acids, alternative esterification methods might be necessary. These can include reaction with diazomethane (B1218177) (for small-scale preparations due to its toxicity and explosive nature) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with dimethylaminopyridine (DMAP).

MethodCatalyst/ReagentSolventTemperatureYieldReference
Fischer-SpeierH₂SO₄ or TsOHExcess MethanolRefluxModerate to High organic-chemistry.org
Microwave-AssistedH₂SO₄Excess Methanol130-150 °CGood acs.org
DCC/DMAP CouplingDCC, DMAPDichloromethaneRoom TempHigh

Introduction of the 1-Hydroxypropan-2-yl Moiety via Alkylation or Coupling Strategies

Introducing the 1-hydroxypropan-2-yl group onto the methyl benzoate backbone can be achieved through several C-C bond-forming reactions.

One prominent strategy involves the Grignard reaction . The reaction of methyl 4-formylbenzoate with ethylmagnesium bromide would yield the desired secondary alcohol. The aldehyde precursor, methyl 4-formylbenzoate, is commercially available.

Reaction: Methyl 4-formylbenzoate + CH₃CH₂MgBr → this compound

Another valuable method is the Reformatsky reaction , which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. chemrxiv.orgresearchgate.net In this case, reacting methyl 4-formylbenzoate with an ethyl α-bromoacetate followed by reduction of the resulting β-hydroxy ester would be a potential, albeit more complex, route.

Friedel-Crafts acylation offers another pathway. Acylation of a suitable benzene (B151609) derivative with propanoyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would yield a ketone intermediate. acs.org For example, Friedel-Crafts acylation of methyl benzoate would be challenging due to the deactivating effect of the ester group. A more plausible route would involve the acylation of a more reactive precursor like toluene, followed by subsequent functional group manipulations to introduce the ester and hydroxyl groups. The subsequent reduction of the ketone to the secondary alcohol can be achieved using various reducing agents like sodium borohydride (B1222165) (NaBH₄).

Reaction TypeKey ReagentsIntermediateKey Features
Grignard ReactionMethyl 4-formylbenzoate, Ethylmagnesium bromideAlkoxideDirect formation of the secondary alcohol.
Reformatsky ReactionMethyl 4-formylbenzoate, Ethyl α-bromoacetate, ZnZinc enolateForms a β-hydroxy ester intermediate. chemrxiv.orgresearchgate.net
Friedel-Crafts Acylation & ReductionToluene, Propanoyl chloride, AlCl₃; then NaBH₄4-PropanoyltolueneMulti-step process involving acylation and reduction. acs.org

Stereoselective Approaches for Chiral Synthesis of this compound

The secondary alcohol in this compound is a chiral center. For applications where a specific enantiomer is required, stereoselective synthesis is paramount.

Asymmetric reduction of a ketone precursor is a common and effective strategy. The ketone, methyl 4-propanoylbenzoate, can be synthesized via Friedel-Crafts acylation. This ketone can then be reduced to the chiral alcohol using a variety of stereoselective methods.

One powerful method is asymmetric transfer hydrogenation . This reaction typically uses a chiral transition metal catalyst, such as a ruthenium or rhodium complex with chiral ligands, and a hydrogen source like isopropanol. researchgate.netacs.org For instance, catalysts derived from chiral diamines and amino alcohols have shown high enantioselectivity in the reduction of acetophenone (B1666503) derivatives. researchgate.net

Enantioselective addition of an organometallic reagent to an aldehyde provides another route to the chiral alcohol. The use of chiral ligands with organozinc or Grignard reagents can induce high levels of stereocontrol. For example, chiral amino alcohols and BINOL derivatives have been successfully employed as ligands in the enantioselective addition of organozinc reagents to aldehydes. nih.gov

ApproachPrecursorCatalyst/ReagentKey Feature
Asymmetric Transfer HydrogenationMethyl 4-propanoylbenzoateChiral Ru or Rh catalyst, IsopropanolHigh enantioselectivity in ketone reduction. researchgate.netacs.org
Enantioselective Grignard AdditionMethyl 4-formylbenzoateEthylmagnesium bromide, Chiral ligand (e.g., SPARTEINE)Formation of a specific enantiomer of the alcohol.
Enantioselective Organozinc AdditionMethyl 4-formylbenzoateDiethylzinc, Chiral catalyst (e.g., BINOL derivative)High enantioselectivity and functional group tolerance. nih.gov

Catalytic Methodologies in the Synthesis of this compound

Modern catalytic methods offer efficient and selective pathways for the synthesis of complex organic molecules, including the target compound.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions are powerful tools for forming the key C-C bond between the aromatic ring and the propan-2-yl side chain.

A plausible approach would be a Suzuki-Miyaura coupling . This would involve the reaction of methyl 4-bromobenzoate with a suitable organoboron reagent, such as 2-propylboronic acid or its pinacol (B44631) ester, in the presence of a palladium catalyst and a base. Subsequent oxidation of the isopropyl group at the benzylic position to a hydroxyl group would be required to complete the synthesis.

A more direct approach could involve a Negishi coupling between methyl 4-bromobenzoate and an organozinc reagent derived from 2-halopropane. This reaction, catalyzed by a palladium or nickel complex, can be highly efficient for forming C(sp²)-C(sp³) bonds.

Coupling ReactionAryl HalideCoupling PartnerCatalyst System
Suzuki-MiyauraMethyl 4-bromobenzoate2-Propylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base
SonogashiraMethyl 4-bromobenzoatePropynePd catalyst, Cu catalyst, Base
NegishiMethyl 4-bromobenzoate2-Propylzinc halidePd or Ni catalyst

The choice of the specific catalytic system, including the metal, ligand, and base, is crucial for optimizing the reaction yield and minimizing side products. The functional group tolerance of these catalytic systems is also a key consideration, especially given the presence of the ester group.

Organocatalytic Applications for Functionalization

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the creation of chiral molecules. For a molecule like this compound, organocatalysis can be instrumental in both its enantioselective synthesis and the further functionalization of its reactive sites.

A primary application of organocatalysis in the context of this molecule is the enantioselective acylation of its secondary alcohol. Chiral N-heterocyclic carbenes (NHCs) have demonstrated utility in catalyzing the kinetic resolution of secondary benzylic alcohols through acylation. acs.orgamazonaws.comorganic-chemistry.org This approach would involve the selective acylation of one enantiomer of racemic this compound, allowing for the separation of the acylated product from the unreacted enantiomer, both in high enantiomeric excess.

Table 1: Illustrative Organocatalytic Acylation of Secondary Alcohols

CatalystAcylating AgentSolventTemperature (°C)Conversion (%)Enantiomeric Excess of Product (%)Reference
Chiral N-Heterocyclic CarbeneVinyl acetate (B1210297)Toluene25~50>95 acs.org
Chiral N-Heterocyclic CarbeneAcetic anhydrideDichloromethane0~50>98 amazonaws.com

This table presents representative data for the kinetic resolution of secondary alcohols using organocatalysts and is intended to illustrate the potential application for this compound.

Another potential organocatalytic functionalization is the etherification of the secondary hydroxyl group. While direct organocatalytic etherification can be challenging, photoredox catalysis in combination with an organocatalyst offers a pathway for the direct arylation of benzylic ethers. nih.gov This suggests a two-step approach where the alcohol is first converted to an ether, which is then functionalized at the benzylic position.

Furthermore, the asymmetric reduction of the precursor ketone, methyl 4-acetylbenzoate, represents a key organocatalytic strategy to directly access enantiomerically enriched this compound. Organocatalysts, such as those based on chiral amines or phosphoric acids, can be employed to stereoselectively deliver a hydride to the prochiral ketone.

Process Chemistry Considerations for Scalable Production of this compound

The scalable production of this compound necessitates careful consideration of reaction conditions, safety, and economic viability. A likely industrial synthesis would involve the reaction of a Grignard reagent with methyl 4-formylbenzoate or the addition of an organometallic reagent to methyl 4-acetylbenzoate.

A primary challenge in scaling up Grignard reactions is their highly exothermic nature. byjus.com Effective heat management is crucial to prevent runaway reactions and ensure process safety. This can be achieved through the use of jacketed reactors with efficient cooling systems, slow addition of the Grignard reagent, and careful monitoring of the internal temperature. The use of anhydrous solvents, such as diethyl ether or tetrahydrofuran, is also critical as Grignard reagents are highly reactive towards water. byjus.comchemistrysteps.com

The work-up procedure following the Grignard reaction also requires careful planning on a large scale. Quenching the reaction with an aqueous acid solution to protonate the intermediate alkoxide and dissolve the magnesium salts must be performed cautiously due to the potential for further exothermic reactions and the release of flammable gases if excess Grignard reagent is present. chemistrysteps.commasterorganicchemistry.com

The purification of the final product on a large scale would likely involve distillation or crystallization. The choice of method would depend on the physical properties of this compound and the impurity profile of the crude product.

Table 2: Key Process Parameters for Grignard-based Synthesis of Secondary Alcohols

ParameterConsiderationImportance for Scale-up
Solvent Anhydrous ethers (e.g., THF, Et2O)Prevents decomposition of the Grignard reagent. byjus.comchemistrysteps.com
Temperature Control Efficient heat removalManages the high exothermicity of the reaction.
Reagent Addition Slow, controlled addition of Grignard reagentPrevents temperature spikes and side reactions.
Work-up Careful quenching with aqueous acidControls exothermicity and ensures safe handling. masterorganicchemistry.com
Purification Distillation or crystallizationTo achieve the desired product purity on a large scale.

The esterification of 4-(1-hydroxypropan-2-yl)benzoic acid to the corresponding methyl ester is another key transformation. While traditional methods often employ strong mineral acids, the use of solid acid catalysts is gaining traction for industrial applications due to their reusability and reduced environmental impact. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 1 Hydroxypropan 2 Yl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

To populate this section, detailed NMR data would be essential. This includes:

Proton (¹H) and Carbon-13 (¹³C) NMR for Detailed Structural Assignment

A complete assignment of all proton and carbon signals would be necessary. This would involve reporting the chemical shift (δ) in ppm, the multiplicity (e.g., singlet, doublet, triplet, multiplet), the coupling constants (J) in Hz, and the integration for each proton signal. For the ¹³C NMR spectrum, the chemical shift for each unique carbon atom would be required. This data is typically presented in a tabular format.

Hypothetical ¹H NMR Data Table Example:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
O-CH₃s3H
Ar-Hd2H
Ar-Hd2H
CHm1H
CH₂m2H
CH₃d3H
OHt1H

Hypothetical ¹³C NMR Data Table Example:

Carbon AssignmentChemical Shift (δ, ppm)
C=O
Ar-C (quaternary)
Ar-CH
Ar-CH
O-CH₃
CH
CH₂
CH₃

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To confirm the structural assignment, data from 2D NMR experiments would be crucial. This includes:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule.

Studies of Conformational Dynamics and Chiral Purity via NMR

For this subsection, specific NMR studies would need to be performed, potentially involving variable temperature NMR to study conformational changes or the use of chiral shift reagents to determine enantiomeric purity, as the molecule contains a chiral center at the second carbon of the propan-2-yl group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry data would provide the exact mass of the molecular ion, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would allow for the postulation of fragmentation pathways, providing further structural confirmation.

Hypothetical HRMS Data Table Example:

m/zIon FormulaFragment Lost
[M]⁺C₁₁H₁₄O₃
OCH₃
H₂O
CH₃CHO

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Molecular Interactions

The FT-IR and Raman spectra would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the hydroxyl (-OH), carbonyl (C=O), and ester (C-O) groups, as well as the aromatic ring.

Hypothetical FT-IR/Raman Data Table Example:

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch
~3000-2850MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1600, ~1500MediumC=C stretch (aromatic)
~1280, ~1100StrongC-O stretch (ester)

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

To definitively determine the three-dimensional structure of the molecule in the solid state, a single crystal X-ray diffraction study would be required. This would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding.

Hypothetical Crystal Data Table Example:

ParameterValue
Crystal system
Space group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (ų)
Z

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment of Methyl 4-(1-hydroxypropan-2-yl)benzoate Enantiomers

The unequivocal assignment of the absolute configuration of chiral molecules is a critical aspect of stereochemistry. mtoz-biolabs.com For the enantiomers of this compound, which possess a single stereocenter at the C2 position of the propan-2-yl group, chiroptical techniques like Circular Dichroism (CD) spectroscopy are indispensable. libretexts.org CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.comlibretexts.org This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint for each enantiomer. youtube.comslideshare.net

The enantiomers of a chiral compound produce CD spectra that are mirror images of each other, exhibiting Cotton effects of equal magnitude but opposite sign. nih.gov This characteristic is fundamental to assigning the (R) and (S) configurations. The process involves measuring the experimental CD spectrum of a purified enantiomer and comparing it to a theoretically calculated spectrum for a known configuration (e.g., the (R)-enantiomer). A match between the experimental and theoretical spectra allows for the confident assignment of the absolute configuration. nih.gov

The chromophore in this compound is the benzoate (B1203000) moiety. The electronic transitions of this aromatic system, when perturbed by the chiral center, give rise to the observable CD signals. The sign and magnitude of these Cotton effects are exquisitely sensitive to the spatial arrangement of the atoms around the stereocenter.

Methodology for Absolute Configuration Assignment:

Sample Preparation and Data Acquisition: A solution of an enantiomerically pure sample of this compound would be prepared in a suitable solvent that is transparent in the region of the chromophore's absorption (typically in the UV region). The CD spectrum would then be recorded, plotting the difference in molar extinction coefficients (Δε) or ellipticity (θ) as a function of wavelength. mtoz-biolabs.com

Computational Modeling: To generate a theoretical spectrum, a computational analysis, typically using Time-Dependent Density Functional Theory (TD-DFT), is performed. acs.orgacs.orguitm.edu.my This involves:

A thorough conformational search to identify the most stable conformers of one enantiomer (e.g., (R)-Methyl 4-(1-hydroxypropan-2-yl)benzoate).

Geometry optimization of these conformers at a suitable level of theory.

Calculation of the electronic excitation energies and rotational strengths for each conformer.

Boltzmann averaging of the individual conformer spectra to produce the final theoretical CD spectrum. nih.gov

Spectral Comparison and Assignment: The experimental CD spectrum is then compared with the calculated spectrum for the (R)-enantiomer. If the experimental spectrum shows a positive Cotton effect at a particular wavelength where the (R)-enantiomer is predicted to have a positive Cotton effect, and a negative effect where a negative one is predicted, it can be concluded that the experimental sample is the (R)-enantiomer. Conversely, if the experimental spectrum is a mirror image of the calculated (R)-spectrum, the sample would be assigned the (S)-configuration. nih.govlibretexts.org

Hypothetical Chiroptical Data:

In the absence of experimental data, a hypothetical data table can illustrate the expected findings from a CD spectroscopic analysis. The benzoate chromophore typically exhibits electronic transitions (e.g., π → π*) in the UV region. The signs of the Cotton effects associated with these transitions would be opposite for the (R) and (S) enantiomers.

Table 1: Hypothetical Circular Dichroism Data for the Enantiomers of this compound

EnantiomerWavelength (λ) [nm]Cotton Effect (Sign of Δε)
(R)-Methyl 4-(1-hydroxypropan-2-yl)benzoate~240Positive (+)
~280Negative (-)
(S)-Methyl 4-(1-hydroxypropan-2-yl)benzoate~240Negative (-)
~280Positive (+)

Note: This table is illustrative and represents hypothetical data based on the principles of CD spectroscopy. The exact wavelengths and signs of the Cotton effects would need to be determined experimentally and confirmed by theoretical calculations.

This combined experimental and computational approach provides a powerful and reliable method for the unambiguous determination of the absolute stereochemistry of chiral molecules like this compound. nih.govnih.gov

Mechanistic Investigations of Chemical Reactivity of Methyl 4 1 Hydroxypropan 2 Yl Benzoate

Ester Hydrolysis and Transesterification Kinetics and Mechanisms

The ester group in Methyl 4-(1-hydroxypropan-2-yl)benzoate is susceptible to nucleophilic attack, leading to hydrolysis or transesterification. These reactions can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion as a leaving group to form a carboxylate salt, which is protonated in a final step to yield 4-(1-hydroxypropan-2-yl)benzoic acid. The rate of this reaction is typically second-order, being first-order in both the ester and the hydroxide ion. chemrxiv.org Studies on similar methyl benzoate (B1203000) esters have shown that the presence of substituents on the benzene (B151609) ring can influence the rate of hydrolysis. oieau.fr Electron-withdrawing groups tend to increase the rate by making the carbonyl carbon more electrophilic, while electron-donating groups have the opposite effect. chemrxiv.org The 4-(1-hydroxypropan-2-yl) group is generally considered to be weakly electron-donating, which would suggest a hydrolysis rate slightly slower than that of unsubstituted methyl benzoate.

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. blogspot.commasterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, methanol (B129727) is eliminated, and deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the carboxylic acid.

Transesterification, the conversion of one ester to another, follows similar mechanistic pathways. masterorganicchemistry.com In a basic medium, an alkoxide ion acts as the nucleophile. masterorganicchemistry.com For the reaction to proceed to completion, the nucleophilic alcohol is often used as the solvent to drive the equilibrium forward, a principle based on Le Chatelier's principle. libretexts.org Acid-catalyzed transesterification also proceeds through a protonated carbonyl intermediate, which is then attacked by an alcohol molecule. masterorganicchemistry.com

Reaction Catalyst General Mechanism Key Intermediates
Ester HydrolysisBase (e.g., NaOH)Nucleophilic Acyl SubstitutionTetrahedral Intermediate
Ester HydrolysisAcid (e.g., H₂SO₄)Protonation, Nucleophilic Attack, EliminationProtonated Carbonyl, Tetrahedral Intermediate
TransesterificationBase (e.g., NaOR)Nucleophilic Acyl SubstitutionTetrahedral Intermediate
TransesterificationAcid (e.g., H₂SO₄)Protonation, Nucleophilic Attack, EliminationProtonated Carbonyl, Tetrahedral Intermediate

Functional Group Transformations Involving the Hydroxyl Moiety

The secondary hydroxyl group on the propyl chain is a key site for various functional group transformations, including oxidation, reduction, esterification, and etherification.

Oxidation and Reduction Pathways

The secondary alcohol can be oxidized to a ketone, yielding Methyl 4-(1-oxopropan-2-yl)benzoate. Common oxidizing agents for this transformation include chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine). The choice of oxidant is crucial to avoid over-oxidation or side reactions involving other functional groups in the molecule.

Reduction of the ester functional group in this compound can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction would typically reduce the ester to a primary alcohol, resulting in the formation of [4-(1-hydroxypropan-2-yl)phenyl]methanol. The secondary alcohol on the side chain would remain unchanged. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters. libretexts.org A more controlled reduction to the aldehyde, 4-(1-hydroxypropan-2-yl)benzaldehyde, can be accomplished using diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org

Esterification and Etherification of the Hydroxyl Group

The secondary hydroxyl group can undergo esterification when treated with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) in the presence of an acid catalyst. This reaction, known as Fischer esterification when a carboxylic acid is used, is a reversible process. blogspot.com The use of more reactive acylating agents like acid chlorides in the presence of a base (e.g., pyridine) can drive the reaction to completion.

Etherification of the hydroxyl group can be achieved through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. Alternatively, acid-catalyzed etherification can occur, particularly with other alcohols. rsc.org

Aromatic Substitution Reactions on the Benzoate Ring and Regioselectivity

The benzoate ring of this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The regioselectivity of these reactions is determined by the directing effects of the two substituents on the ring: the methoxycarbonyl group (-COOCH₃) and the 4-(1-hydroxypropan-2-yl) group.

The methoxycarbonyl group is a deactivating, meta-directing group due to its electron-withdrawing nature through both inductive and resonance effects. youtube.comyoutube.com Conversely, the alkyl group with a hydroxyl substituent at the para position is generally considered an activating, ortho-, para-directing group. youtube.com The hydroxyl group can donate electron density to the ring via resonance, and the alkyl chain donates electron density through induction.

Given that the two groups are para to each other, the directing effects combine to influence the position of the incoming electrophile. The activating effect of the 4-(1-hydroxypropan-2-yl) group will direct incoming electrophiles to the positions ortho to it (positions 3 and 5 on the ring). The deactivating methoxycarbonyl group will also direct to these same positions (meta to itself). Therefore, electrophilic substitution is strongly favored at the positions ortho to the 4-(1-hydroxypropan-2-yl) group. youtube.comyoutube.com

Reaction Reagents Predicted Major Product(s)
NitrationHNO₃, H₂SO₄Methyl 3-nitro-4-(1-hydroxypropan-2-yl)benzoate
BrominationBr₂, FeBr₃Methyl 3-bromo-4-(1-hydroxypropan-2-yl)benzoate
Friedel-Crafts AcylationRCOCl, AlCl₃Methyl 3-acyl-4-(1-hydroxypropan-2-yl)benzoate

Catalytic Activation Mechanisms for Chemical Transformations

Various catalytic systems can be employed to facilitate the chemical transformations of this compound.

For ester hydrolysis and transesterification, both acid and base catalysts are effective, as previously discussed. masterorganicchemistry.comnih.gov In industrial applications, solid acid or base catalysts may be used to simplify product purification.

The oxidation of the secondary alcohol can be achieved using catalytic amounts of transition metal complexes, often in the presence of a stoichiometric co-oxidant. For example, tetrapropylammonium (B79313) perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as the co-oxidant provides a mild and selective method for oxidizing secondary alcohols.

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, or Sonogashira reactions, could be employed if the aromatic ring were functionalized with a halide. For instance, if the starting material was Methyl 3-bromo-4-(1-hydroxypropan-2-yl)benzoate, palladium catalysts could be used to form new carbon-carbon bonds at the 3-position.

Furthermore, enzymatic catalysis offers a highly selective and environmentally benign alternative for several transformations. Lipases can be used for the enantioselective hydrolysis or esterification of the secondary alcohol, allowing for the kinetic resolution of the racemic mixture. semanticscholar.org Oxidoreductases can be employed for the stereoselective oxidation of one enantiomer of the alcohol.

Transformation Catalyst Type Example Catalyst/System Mechanism of Activation
Ester HydrolysisAcid/BaseH₂SO₄ / NaOHProtonation of carbonyl / Nucleophilic attack on carbonyl
Oxidation of AlcoholTransition MetalTPAP / NMOFormation of a reactive metal-oxo species
Esterification of AlcoholEnzymeLipaseFormation of an acyl-enzyme intermediate
Aromatic C-C CouplingTransition MetalPd(PPh₃)₄Oxidative addition, transmetalation, reductive elimination

Derivatization, Analogue Synthesis, and Structure Reactivity Relationship Sar Studies of Methyl 4 1 Hydroxypropan 2 Yl Benzoate

Synthesis of Structurally Modified Analogues

The synthesis of analogues of Methyl 4-(1-hydroxypropan-2-yl)benzoate can be systematically approached by modifying its three primary structural components.

The methyl ester group can be readily converted to other esters through transesterification. This process typically involves reacting the methyl ester with a different alcohol (e.g., ethanol, propanol, or longer-chain alcohols) in the presence of a catalyst. google.comgoogle.com Metal catalysts are often employed to facilitate this reaction. google.comgoogle.com The choice of the alkyl chain in the ester group can influence the molecule's lipophilicity, solubility, and rate of hydrolysis. General methods for the acylation of alcohols to form benzoate (B1203000) esters are well-established, often utilizing catalysts to react alcohols with benzoyl chloride or other activated benzoic acid derivatives. organic-chemistry.org

Table 1: Examples of Ester Group Modifications

Original MoietyModifying ReagentResulting Analogue
Methyl EsterEthanolEthyl 4-(1-hydroxypropan-2-yl)benzoate
Methyl EsterIsopropanolIsopropyl 4-(1-hydroxypropan-2-yl)benzoate
Methyl EsterButanolButyl 4-(1-hydroxypropan-2-yl)benzoate
Methyl EsterBenzyl AlcoholBenzyl 4-(1-hydroxypropan-2-yl)benzoate

The secondary hydroxyl group on the propane (B168953) side chain is a key site for derivatization. Standard organic synthesis techniques allow for its protection, oxidation, or replacement to introduce new functionalities.

Protection: The hydroxyl group can be protected using various protecting groups, such as by converting it into a silyl (B83357) ether (e.g., using TBDMS-Cl) or an acetate (B1210297) ester. This is often a necessary step to prevent unwanted side reactions when modifying other parts of the molecule. organic-chemistry.org

Oxidation: The secondary alcohol can be oxidized to a ketone, yielding Methyl 4-(1-oxopropan-2-yl)benzoate. This transformation alters the geometry and electronic properties of the side chain.

Chain Extension: While complex, strategies for extending the linker between the aromatic ring and a functional group have been explored in related molecules. For instance, replacing a methylene (B1212753) linker with an ethylene (B1197577) group can significantly impact biological activity, a principle applicable here. nih.gov

Dehydration: The use of acidic dehydration agents can lead to the formation of an alkene, creating a double bond in the propenyl side chain. This approach is noted in the synthesis of related pharmaceutical compounds. google.com

Table 2: Examples of 1-Hydroxypropan-2-yl Moiety Modifications

Modification TypeReagent/ProcessResulting Functional Group
EsterificationAcetic Anhydride (B1165640)Acetoxy (-OC(O)CH₃)
EtherificationBenzyl BromideBenzoxy (-OCH₂Ph)
OxidationPCC or Dess-Martin PeriodinaneKetone (=O)
DehydrationAcid CatalystPropenyl side chain

Introducing substituents onto the aromatic ring is a common strategy to modulate the electronic properties and steric profile of the molecule. Electrophilic aromatic substitution reactions can be used to add groups like halogens (Cl, Br), nitro groups (NO₂), or alkyl chains at positions ortho or meta to the existing substituents. For example, bromination can be achieved using N-bromosuccinimide. nih.gov The synthesis of analogs with varied ring substituents is a fundamental approach in establishing structure-activity relationships. nih.govnih.gov

Table 3: Examples of Benzoate Ring Substitution

PositionSubstituentExample Analogue Name
2 (ortho)Chloro (-Cl)Methyl 2-chloro-4-(1-hydroxypropan-2-yl)benzoate
3 (meta)Bromo (-Br)Methyl 3-bromo-4-(1-hydroxypropan-2-yl)benzoate
2,6 (di-ortho)Fluoro (-F)Methyl 2,6-difluoro-4-(1-hydroxypropan-2-yl)benzoate

Rational Design and Synthesis of Chemically Diverse this compound Derivatives based on Computational Modeling

Computational modeling is a powerful tool for the rational design of novel derivatives. Although specific computational studies on this compound are not widely published, the principles are broadly applicable. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are used to predict the biological activity or chemical properties of hypothetical derivatives before their synthesis. nih.gov

For instance, molecular docking could be used to simulate how different analogues of this compound bind to a specific enzyme or receptor. nih.gov By evaluating the binding energies and interactions of a virtual library of derivatives with modifications at the ester, side chain, and aromatic ring, researchers can prioritize the synthesis of compounds with the highest predicted affinity. This approach saves resources by focusing on the most promising candidates. In related fields, factorial design has been used to optimize formulations containing structurally similar active agents, demonstrating the utility of computational design in chemical and pharmaceutical development. nih.gov

Establishment of Structure-Reactivity Relationships: Influence of Structural Features on Chemical Transformations and Stability

Understanding the relationship between a molecule's structure and its reactivity is key to developing stable and effective compounds. For derivatives of this compound, this involves analyzing how each structural component affects its chemical behavior.

Ester Group: The stability of the benzoate ester is highly dependent on pH. organic-chemistry.org The rate of hydrolysis can be influenced by the steric bulk of the alkyl group; larger groups may sterically hinder the approach of water or hydroxide (B78521) ions, slowing the reaction. organic-chemistry.org

Aromatic Ring Substituents: Electron-withdrawing groups (e.g., -NO₂, -Cl) on the ring can make the carbonyl carbon of the ester more electrophilic, increasing its susceptibility to nucleophilic attack and thus accelerating hydrolysis. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) would be expected to decrease the rate of hydrolysis.

Hydroxypropan-2-yl Moiety: The presence of the hydroxyl group offers a reactive site for further transformations. Its conversion to other functional groups, as described in section 6.1.2, fundamentally alters the molecule's reactivity profile.

Studies on related structures have shown that even subtle changes, such as modifying a carboxyl group or altering substituents on an aromatic ring, can lead to significant differences in biological activity and chemical properties. nih.govnih.gov

Exploration of Novel Chemical Properties and Potential Material Science Applications of Derivatives

The derivatization of this compound opens avenues for applications beyond traditional medicinal chemistry, extending into material science.

One innovative approach involves incorporating the molecular scaffold into larger, functional materials. For example, derivatives have been synthesized containing tetraphenylmethane (B1200815) or tetraphenylethene (TPE) motifs. nih.gov Tetraphenylmethane is a building block for porous organic materials, while TPE derivatives are known for their aggregation-induced-emission (AIE) properties, which are valuable in the development of organic light-emitting diodes (OLEDs) and chemical sensors. nih.gov

Furthermore, derivatives of the core structure can be incorporated into advanced drug delivery systems. The parent acid of the molecule, which is structurally related to the NSAID pranoprofen, has been loaded into nanostructured lipid carriers (NLCs) and dispersed in hydrogels made from polymers like Carbomer to create topical therapies. nih.govmdpi.com The development of such gels and nanoparticles is a significant area of material science, aiming to control the release and improve the delivery of active compounds. mdpi.com

Advanced Analytical Methodologies for Detection and Quantification of Methyl 4 1 Hydroxypropan 2 Yl Benzoate

Development and Validation of Chromatographic Methods for High-Purity Isolation and Quantitative Analysis

Chromatographic techniques are paramount for the separation, isolation, and quantification of Methyl 4-(1-hydroxypropan-2-yl)benzoate from reaction mixtures, potential impurities, and related substances. The development of validated chromatographic methods is a critical step in the chemical and pharmaceutical assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method requires careful optimization of several parameters to achieve the desired separation efficiency, resolution, and sensitivity.

A reversed-phase HPLC (RP-HPLC) method is generally suitable for a compound of this polarity. The separation is typically achieved on a C18 or C8 stationary phase. The mobile phase composition, a critical factor in retention and selectivity, is often a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase can be adjusted to control the ionization state of any acidic or basic impurities, thereby influencing their retention.

For the quantitative analysis of this compound, a UV detector is commonly employed, with the detection wavelength set at the compound's maximum absorbance for optimal sensitivity. Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

A hypothetical, yet representative, set of HPLC method parameters for the analysis of this compound is presented in the interactive table below.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or Gradient elution with a mixture of Water and Acetonitrile
Detector UV-Vis at 230 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Run Time Approximately 15 minutes

Given the chiral nature of this compound, the separation of its enantiomers is a crucial analytical challenge. This can be achieved using chiral HPLC, either by employing a chiral stationary phase (CSP) or by pre-column derivatization with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of enantiomers of compounds with hydroxyl groups.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the presence of a polar hydroxyl group, this compound is not ideally suited for direct GC analysis as it may exhibit poor peak shape and thermal degradation. Therefore, derivatization is typically required to increase its volatility and thermal stability.

A common derivatization strategy for hydroxyl groups is silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the -OH group into a less polar and more volatile trimethylsilyl (B98337) (-OTMS) ether.

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other volatile components in the sample based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or medium-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, is often used. The mass spectrometer then fragments the eluted components and provides a mass spectrum, which serves as a molecular fingerprint for identification. The fragmentation pattern can be used to confirm the structure of the analyte and to identify impurities.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC. In CE, charged molecules are separated based on their differential migration in an electric field within a narrow capillary filled with an electrolyte solution. For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly suitable. In MEKC, a surfactant is added to the buffer above its critical micelle concentration to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral analytes.

The separation in MEKC is based on the partitioning of the analyte between the aqueous buffer and the micelles. The choice of surfactant, its concentration, and the applied voltage are key parameters for optimizing the separation. Additives such as organic solvents can also be included in the buffer to modify the separation selectivity. Due to its high resolving power, CE can be particularly useful for the separation of closely related impurities.

Hyphenated Techniques for Comprehensive Characterization (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated techniques, which couple a separation technique with a detection technique, provide a powerful tool for the comprehensive characterization of complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The precursor ion corresponding to the analyte is then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This technique, often operated in Multiple Reaction Monitoring (MRM) mode, is highly specific and sensitive, making it ideal for the trace-level quantification of this compound in complex matrices.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single-quadrupole GC-MS. Following derivatization and GC separation, tandem mass spectrometry can be used to perform targeted analysis of the analyte, significantly reducing matrix interference and improving detection limits.

Development of Spectroscopic Methods for In Situ Reaction Monitoring

Spectroscopic methods that allow for real-time monitoring of chemical reactions (in situ) are invaluable for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy are well-suited for in-situ monitoring of the synthesis of this compound. By inserting a probe directly into the reaction vessel, changes in the vibrational spectra of the reactants, intermediates, and products can be tracked over time. For example, the disappearance of the starting material's characteristic vibrational bands and the appearance of the product's bands can be monitored to determine the reaction's progress and endpoint.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be adapted for in-situ reaction monitoring. By using a flow-through NMR tube or a specialized NMR probe, the reaction mixture can be continuously analyzed, providing detailed structural information on all species present as the reaction proceeds.

A summary of the applicability of these advanced analytical methodologies is provided in the interactive table below.

Analytical TechniquePrimary Application for this compoundKey Considerations
HPLC Quantitative analysis and purity assessment. Chiral separation.Method development requires optimization of column, mobile phase, and detector settings.
GC-MS Purity assessment and identification of volatile impurities.Requires derivatization of the hydroxyl group to enhance volatility.
CE High-efficiency separation of the analyte and its impurities.MEKC mode is suitable for neutral compounds.
LC-MS/MS Highly sensitive and selective quantification in complex matrices.Provides structural confirmation through fragmentation patterns.
GC-MS/MS Enhanced selectivity and sensitivity for trace analysis.Requires derivatization.
In-situ Spectroscopy Real-time reaction monitoring for process optimization.Requires specialized probes and instrumentation.

Environmental Transformation and Fate Studies of Methyl 4 1 Hydroxypropan 2 Yl Benzoate

Mechanisms and Kinetics of Degradation in Various Environmental Compartments (e.g., aquatic, soil)

There is no available information on the degradation mechanisms and kinetics of Methyl 4-(1-hydroxypropan-2-yl)benzoate in aquatic or soil environments.

Photodegradation Pathways and Products

No studies have been found that investigate the photodegradation pathways or identify the resulting products of this compound upon exposure to sunlight.

Hydrolysis Mechanisms in Aqueous Environments

The hydrolysis mechanisms and the rate at which this compound breaks down in water have not been documented in the reviewed literature.

Adsorption and Desorption Processes in Soil and Sediment Systems

Information regarding the adsorption and desorption behavior of this compound in soil and sediment is not available. This includes data on its mobility and potential for leaching into groundwater.

Volatilization and Atmospheric Transport Potential

There is no data on the volatility of this compound, which is necessary to assess its potential for atmospheric transport.

Assessment of Transformation Products and Their Chemical Stability

As no degradation studies have been identified, there is no information on the formation of transformation products from this compound in the environment or their subsequent chemical stability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-(1-hydroxypropan-2-yl)benzoate, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via esterification of 4-(1-hydroxypropan-2-yl)benzoic acid with methanol under acidic catalysis (e.g., sulfuric acid). Protecting group strategies, such as using trimethylsilyl chloride to protect the hydroxyl group during esterification, can prevent side reactions and improve yields . Reaction optimization includes controlling temperature (60–80°C) and using anhydrous conditions to avoid hydrolysis. Post-synthesis purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the ester group (δ ~3.8–4.0 ppm for methoxy protons) and hydroxyl-propan-2-yl substituent (δ ~1.2–1.5 ppm for methyl groups, δ ~4.0–4.5 ppm for hydroxyl-bearing methine) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities and quantifies purity (>98%) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+^+ and fragmentation patterns.

Advanced Research Questions

Q. How does the hydroxyl group position in this compound influence its biological activity compared to structural analogs?

  • Methodological Answer : Comparative studies with analogs (e.g., Methyl 4-(2-hydroxypropan-2-yl)benzoate, Methyl 4-(1-aminopropan-2-yl)benzoate) reveal that the hydroxyl group’s stereoelectronic effects modulate interactions with biomolecules. For example:

  • Antioxidant Activity : The 1-hydroxypropan-2-yl substituent enhances radical scavenging compared to the 2-hydroxypropan-2-yl analog due to improved hydrogen-bond donation .

  • Bioavailability : The hydroxyl group’s position affects logP values, with this compound showing higher aqueous solubility than its amino-substituted counterpart .

    Compound Substituent Notable Activity logP
    This compound1-hydroxypropan-2-ylAntioxidant, moderate logP1.8
    Methyl 4-(2-hydroxypropan-2-yl)benzoate2-hydroxypropan-2-ylAntioxidant, higher logP2.3
    Methyl 4-(1-aminopropan-2-yl)benzoate1-aminopropan-2-ylAntimicrobial, lower logP1.2

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters or hydrogen-bonding networks can arise from polymorphic forms or solvent inclusion. Use SHELX programs (e.g., SHELXL for refinement) to model disorder or twinning. For ambiguous electron density near the hydroxyl group:

  • Apply restraints to bond lengths/angles during refinement .
  • Validate with Hirshfeld surface analysis to confirm intermolecular interactions .
  • Cross-validate using powder XRD to rule out polymorphism .

Q. How can QSPR models predict the physicochemical properties of this compound?

  • Methodological Answer : Quantum chemical descriptors (e.g., dipole moment, HOMO-LUMO gap) derived from DFT calculations (B3LYP/6-31G* level) are used in QSPR models to predict solubility, logP, and reactivity. For example:

  • Solubility Prediction : Correlate molecular surface area and hydrogen-bond acceptor count with experimental solubility data from analogs .
  • Reactivity : Use Fukui indices to identify nucleophilic/electrophilic sites for derivatization .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results for this compound in antioxidant assays?

  • Methodological Answer : Discrepancies between DPPH and FRAP assays may arise from radical specificity or redox potential differences.

  • Standardization : Use Trolox as a reference standard and normalize activity to molar concentration.
  • pH Control : Ensure assays are conducted at physiological pH (7.4) to mimic biological conditions .
  • Statistical Validation : Apply ANOVA with post-hoc tests to confirm significance across replicates .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the therapeutic potential of this compound?

  • Methodological Answer :

  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC50_{50} values .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with positive controls (e.g., aspirin) .
  • Oxidative Stress Models : H2_2O2_2-induced oxidative stress in SH-SY5Y cells, measuring ROS via DCFH-DA fluorescence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.